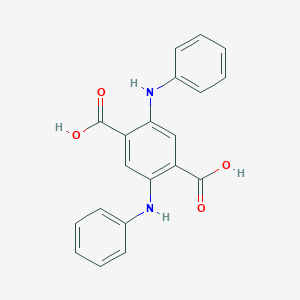

2,5-Dianilinoterephthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dianilinoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQZWNLKRBUEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064948 | |

| Record name | 2,5-Dianilinoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10109-95-2 | |

| Record name | 2,5-Dianilinoterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dianilinoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dianilinoterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dianilinoterephthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2QSS4HZP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dianilinoterephthalic Acid (CAS 10109-95-2)

This guide provides a comprehensive technical overview of 2,5-dianilinoterephthalic acid, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core properties, synthesis protocols, and significant applications, grounding all claims in authoritative references.

Executive Summary

This compound, identified by CAS number 10109-95-2, is an organic compound featuring a terephthalic acid backbone substituted with two aniline groups.[1][2] This structure imparts notable thermal stability and the capacity for extensive hydrogen bonding, influencing its physical and chemical behavior.[1] Primarily recognized as a crucial precursor in the synthesis of high-performance quinacridone pigments, its utility extends to the development of advanced polymers and metal-organic frameworks (MOFs).[3][4] This guide will explore the fundamental characteristics, synthesis pathways, and established applications of this versatile molecule.

Physicochemical and Structural Properties

The inherent properties of this compound are dictated by its molecular architecture, which combines aromatic rings, carboxylic acid functionalities, and secondary amine linkages.

Structural and Molecular Data

The molecule consists of a central 1,4-benzenedicarboxylic acid unit with phenylamino groups at the 2 and 5 positions.[1] This arrangement results in a chemically robust and thermally stable compound.[1]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10109-95-2 | [1][2][5][6] |

| Molecular Formula | C₂₀H₁₆N₂O₄ | [1][2][5][6] |

| Molecular Weight | 348.35 g/mol | [1][6][7] |

| IUPAC Name | This compound | [2][7] |

| Synonyms | 2,5-Bis(phenylamino)terephthalic acid, 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | [1][2][5] |

| Appearance | Solid | [1] |

| InChI Key | ZJQZWNLKRBUEKX-UHFFFAOYSA-N | [1][7] |

| SMILES | C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O | [1][7] |

Solubility and Crystal Structure

This compound is generally soluble in organic solvents, though its solubility in aqueous solutions is limited.[1] The presence of both hydrogen bond donors (carboxylic acid, amine N-H) and acceptors (carbonyl oxygen, amine nitrogen) facilitates the formation of complex, layered crystal structures.[1] Studies on its alkali and alkaline-earth metal salts have revealed layered compounds where bilayers of the dianion are separated by layers of hydrated metal cations.[8] This structural feature is of interest for developing novel 2-D host lattices for applications such as p-type rechargeable organic batteries.[8]

Figure 1: Chemical Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a well-established process, critical for its industrial applications. The primary routes involve either the condensation of succinylsuccinates or the nucleophilic substitution of dinitroterephthalic acid.

Synthesis from Succinylsuccinates

A prevalent industrial method begins with the condensation of a dialkyl succinylsuccinate, such as dimethyl succinylsuccinate (DMSS), with two equivalents of aniline.[9] This multi-step process can be summarized as follows:

-

Condensation: DMSS reacts with aniline to form a diethyl 2,5-dianilino-3,6-dihydroterephthalate intermediate.[4]

-

Oxidation: The dihydroterephthalate intermediate is then aromatized to yield diethyl 2,5-dianilinoterephthalate.[4]

-

Hydrolysis: The final step involves the hydrolysis of the ester groups to the corresponding carboxylic acids, yielding the target compound.[4]

Innovations in this process have focused on using environmentally benign solvents, such as alcohols, to improve yields and reduce the use of toxic solvents like biphenyl and diphenyl oxide mixtures.[4]

Synthesis from 2,5-Dinitroterephthalic Acid

An alternative pathway involves the nucleophilic aromatic substitution (SNAr) reaction of 2,5-dinitroterephthalic acid with aniline.[10] The two strongly electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to nucleophilic attack by aniline. The aniline displaces both nitro groups to form this compound.[10] This reaction is typically performed at elevated temperatures and under pressure in an inert atmosphere to prevent unwanted oxidation.[10]

Figure 2: General Synthesis Workflow from Succinylsuccinate.

Representative Laboratory Protocol

The following protocol outlines a general procedure for the synthesis of this compound based on the oxidation-hydrolysis of a dihydroterephthalate precursor.

Protocol: Synthesis via Oxidation and Hydrolysis

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend the 2,5-diarylamino-3,6-dihydroterephthalic acid ester in an alcoholic-aqueous alkaline solution (e.g., ethanol/water with NaOH).

-

Catalyst Addition: Introduce an oxygen-transferring agent to facilitate the oxidation.

-

Oxidation: Heat the mixture to reflux while bubbling air or oxygen through the solution.[11] Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

-

Hydrolysis & Isolation: Upon completion of the oxidation, continue heating to ensure complete hydrolysis of the ester groups. The sodium salt of the product may precipitate.

-

Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Purification: Filter the crude product, wash thoroughly with water to remove inorganic salts, and then with an organic solvent (e.g., ethanol) to remove unreacted starting materials.

-

Drying: Dry the purified product under vacuum at an elevated temperature.

Causality Note: The use of an alcoholic-aqueous alkaline medium is crucial as it facilitates both the oxidation and the simultaneous saponification (hydrolysis) of the ester groups in a one-pot process, improving process efficiency.[11] The oxidation step is the aromatization of the central ring, which is the key transformation to achieve the terephthalate structure.[4]

Key Applications

The primary value of this compound lies in its role as a key intermediate for high-value chemical products.

Quinacridone Pigments

The most significant application of this compound is as a direct precursor to quinacridone pigments.[3][4] These pigments are renowned for their exceptional lightfastness, thermal stability, and vibrant red and violet hues. The synthesis involves a ring-closure reaction of this compound, typically promoted by heating in the presence of a dehydrating agent like polyphosphoric acid.[12][13] This cyclization forms the stable, polycyclic aromatic quinacridone structure.

High-Performance Polymers and Materials

The rigid structure and reactive carboxylic acid groups of this compound make it a valuable monomer for the production of high-performance polymers.[1] It can undergo condensation reactions to form polyamides and polyesters with enhanced thermal stability.[1] While less common than its use in pigments, its derivatives are explored for creating advanced materials. For instance, the related compound 2,5-diaminoterephthalic acid is used to synthesize ladder-type polyamides.[14]

Metal-Organic Frameworks (MOFs)

The terephthalate backbone is a common linker in the synthesis of MOFs. While this compound itself is less frequently cited for this purpose than its amino or hydroxy analogs (like 2,5-diamino- or 2,5-dihydroxyterephthalic acid), its structural motif is highly relevant.[3][15][16] The functionalization of the terephthalate linker with aniline groups can be used to tune the properties of the resulting MOF, such as its porosity, catalytic activity, or sensing capabilities.

Safety and Handling

Based on available safety data, this compound is not classified under GHS hazard criteria according to a significant number of reports.[7] However, as with all chemical reagents, appropriate safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Fire Safety: The material is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[17] Fine dust dispersed in the air may pose a dust explosion hazard.[18]

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound (CAS 10109-95-2) is a cornerstone intermediate in the pigments industry and a molecule of growing interest in materials science. Its robust chemical structure, well-defined synthesis routes, and reactive functional groups ensure its continued relevance. This guide has provided a detailed technical foundation for professionals, highlighting the causality behind its synthesis and the breadth of its applications. Further research into its use in functional polymers and MOFs may yet unlock new and valuable applications for this versatile compound.

References

- 1. CAS 10109-95-2: this compound [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. US5659076A - Process for the production of 2,5-dianilino-terephthalic acids - Google Patents [patents.google.com]

- 5. pschemicals.com [pschemicals.com]

- 6. MITOTOX [mitotox.org]

- 7. This compound | C20H16N2O4 | CID 82351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Investigating the crystal structures of alkali and alkaline-earth metal salts of 2,5-(dianilino)terephthalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. 2,5-Dinitroterephthalic Acid|CAS 65109-45-7|Research Chemical [benchchem.com]

- 11. US4981997A - Process for the preparation of 2,5-diarylaminoterephthalic acids - Google Patents [patents.google.com]

- 12. Quinacridone synthesis - chemicalbook [chemicalbook.com]

- 13. US3257405A - Preparation of quinacridone pigments - Google Patents [patents.google.com]

- 14. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 15. nbinno.com [nbinno.com]

- 16. 2,5-DIAMINOTEREPHTHALIC ACID | 945-30-2 [chemicalbook.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 10109-95-2 Name: this compound [xixisys.com]

- 18. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dianilinoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dianilinoterephthalic acid, a symmetrically substituted aromatic dicarboxylic acid, presents a fascinating case study in molecular architecture. Its structure, characterized by a central terephthalic acid core flanked by two aniline rings, gives rise to a molecule of significant steric and electronic complexity. The conformational landscape of this molecule is governed by a delicate interplay of intramolecular hydrogen bonding, steric hindrance, and electronic effects. Understanding these conformational preferences is paramount for predicting its physicochemical properties and its potential applications in materials science and medicinal chemistry. This guide provides a comprehensive exploration of the molecular structure and conformational dynamics of this compound, drawing upon crystallographic data and theoretical modeling principles.

Molecular Identity

This compound is systematically known as 2,5-bis(phenylamino)terephthalic acid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₁₆N₂O₄[1][2][3] |

| IUPAC Name | This compound[1] |

| Molar Mass | 348.36 g/mol [3] |

| InChI | InChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26)[1][2] |

| SMILES | C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O[1] |

Elucidating the Molecular Structure: A Multifaceted Approach

The determination of the precise three-dimensional arrangement of atoms in this compound is crucial for understanding its properties. This is achieved through a combination of experimental techniques and computational modeling.

X-ray Crystallography: Capturing the Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the molecular structure in the solid state. For this compound, crystallographic studies of its salts have provided invaluable insights into the conformation of the dianion.[4] The Crystallography Open Database (COD) contains entries for structures containing the 2,5-dianilinoterephthalate moiety, which serve as a primary source of empirical data on bond lengths, bond angles, and torsion angles.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent containing the 2,5-dianilinoterephthalate salt.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.

The workflow for a typical single-crystal X-ray diffraction experiment is illustrated below:

Computational Modeling: Exploring the Conformational Landscape

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, computational methods, particularly Density Functional Theory (DFT), are essential for exploring the full conformational landscape in the gas phase or in solution. DFT calculations can predict the relative energies of different conformers, the barriers to rotation around single bonds, and the influence of intramolecular interactions.

Methodology: DFT-Based Conformational Analysis

A thorough conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: A 3D model of the molecule is built.

-

Conformational Search: The potential energy surface is systematically or stochastically searched to identify low-energy conformers. This is often achieved by rotating the key dihedral angles, such as the C-N bonds and the C-C bonds connecting the aniline and carboxylic acid groups to the central ring.

-

Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

The logical flow of a DFT-based conformational analysis is depicted below:

Key Conformational Features

The conformation of this compound is primarily defined by the rotational freedom around the C-N bonds connecting the aniline groups and the C-C bonds linking the carboxylic acid groups to the central benzene ring.

Intramolecular Hydrogen Bonding: A Defining Interaction

A critical feature influencing the conformation is the presence of intramolecular hydrogen bonds. These can occur between the amine proton (N-H) and the carbonyl oxygen of the adjacent carboxylic acid group, as well as between the hydroxyl proton of the carboxylic acid and the nitrogen atom of the aniline group. The formation of these hydrogen bonds can significantly stabilize planar conformations and restrict the rotation of the substituent groups.

The interplay between different potential hydrogen bonding patterns is a key determinant of the molecule's preferred shape.

Steric Hindrance and Rotational Barriers

The bulky aniline and carboxylic acid groups introduce significant steric hindrance, which in turn creates energy barriers to rotation around the C-N and C-C single bonds. Computational studies on similar systems have shown that these rotational barriers can be substantial, influencing the dynamic behavior of the molecule in solution. The relative orientation of the aniline rings (syn or anti with respect to each other) and the planarity of the carboxylic acid groups are key conformational parameters.

Relevance in Drug Discovery and Development

While this compound itself is not a known therapeutic agent, its structural motifs are of interest to medicinal chemists. The conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule can interact with a biological target, such as a protein binding site.

-

Scaffold for Drug Design: The rigid, planar core of this compound could serve as a scaffold for the development of new drugs. The aniline and carboxylic acid groups provide points for further functionalization to optimize binding affinity and pharmacokinetic properties.

-

Mimicry of Biological Molecules: The arrangement of hydrogen bond donors and acceptors in specific conformations of this molecule could mimic the interactions of endogenous ligands with their receptors.

-

Influence on Physicochemical Properties: The conformation has a direct impact on properties such as solubility, lipophilicity, and crystal packing, all of which are critical for drug development. For instance, the formation of intramolecular hydrogen bonds can mask polar groups, potentially increasing membrane permeability.

The process of leveraging molecular conformation in drug discovery often involves an iterative cycle of design, synthesis, and biological testing, guided by computational modeling.

Conclusion

The molecular structure and conformation of this compound are dictated by a complex interplay of intramolecular hydrogen bonding and steric effects. X-ray crystallography provides definitive information about its solid-state structure, revealing a preference for conformations that maximize hydrogen bonding. Computational methods like DFT are invaluable for exploring the broader conformational landscape and understanding the energetic barriers between different conformers. For drug development professionals, a thorough understanding of the conformational preferences of this and related molecules is crucial for the rational design of new therapeutic agents where the three-dimensional structure is a key determinant of biological function.

References

- 1. This compound | C20H16N2O4 | CID 82351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 10109-95-2: this compound [cymitquimica.com]

- 3. This compound [stenutz.eu]

- 4. Investigating the crystal structures of alkali and alkaline-earth metal salts of 2,5-(dianilino)terephthalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of 2,5-Dianilinoterephthalic Acid: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Solubility of 2,5-Dianilinoterephthalic Acid in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

This technical guide offers a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of high-performance quinacridone pigments and potentially other advanced materials[1]. Understanding the solubility of this compound is paramount for its efficient synthesis, purification, and utilization in various applications, including those in the pharmaceutical and materials science sectors.

Introduction to this compound

This compound, with the chemical formula C₂₀H₁₆N₂O₄, is a solid organic compound characterized by a central terephthalic acid core with two aniline groups substituted at the 2 and 5 positions[2]. This molecular architecture, featuring both acidic carboxylic acid functionalities and basic secondary amine groups, imparts a complex solubility profile. The presence of aromatic rings and the capacity for hydrogen bonding significantly influence its interactions with various organic solvents[2]. Its primary application lies as a precursor to quinacridone pigments, which are valued for their exceptional lightfastness and thermal stability[1].

Understanding the Solubility of Aromatic Carboxylic Acids

The solubility of carboxylic acids is governed by a balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Generally, carboxylic acids exhibit poor solubility in water, which decreases with increasing molar mass and the size of the nonpolar hydrocarbon portion of the molecule[3][4]. However, they tend to be more soluble in organic solvents, particularly those that are polar and can engage in hydrogen bonding[3][5].

For aromatic carboxylic acids like terephthalic acid, the parent compound of our subject molecule, solubility in many common organic solvents is limited. However, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have been shown to be effective solvents for terephthalic acid[6][7]. The introduction of the two aniline groups in this compound is expected to modulate its solubility profile. The amine groups can act as hydrogen bond donors and acceptors, potentially enhancing solubility in polar protic and aprotic solvents.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment based on its chemical structure and the known solubility of related compounds can be made. The following table provides a representative overview of the expected solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The highly polar nature of DMSO and its ability to act as a strong hydrogen bond acceptor can effectively solvate both the carboxylic acid and aniline functionalities. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of disrupting the intermolecular hydrogen bonding of the solute. | |

| N-Methyl-2-pyrrolidone (NMP) | High | NMP is another effective polar aprotic solvent for aromatic compounds, and its amide group can interact favorably with the solute. | |

| Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that can solvate the molecule, though likely to a lesser extent than the more polar aprotic solvents. | |

| Acetone | Low to Moderate | Acetone's polarity may allow for some dissolution, but its lower boiling point and less effective solvating power for this specific structure may limit solubility. | |

| Polar Protic | Methanol | Low to Moderate | The hydroxyl group of methanol can engage in hydrogen bonding, but the overall polarity and steric factors may limit high solubility. |

| Ethanol | Low to Moderate | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, but the larger nonpolar alkyl chain might slightly decrease its solvating power for this molecule compared to methanol. | |

| n-Butanol | Low | While used in related syntheses, the longer alkyl chain of n-butanol reduces its overall polarity, likely leading to lower solubility. | |

| Nonpolar | Toluene | Very Low | The nonpolar nature of toluene makes it a poor solvent for the polar carboxylic acid and amine groups. |

| Hexane | Insoluble | As a nonpolar alkane, hexane is not expected to dissolve the highly polar this compound. | |

| Aqueous | Water | Insoluble | The large, nonpolar aromatic structure dominates, leading to very poor solubility in water despite the presence of polar functional groups.[2] |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of readily available quantitative data, researchers will need to determine the solubility of this compound experimentally. The following is a detailed, step-by-step methodology for a robust and reliable determination of solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed with some undissolved solid remaining.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the solid phase.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as mg/mL, g/100 mL, or molarity.

-

Factors Influencing Solubility and Practical Considerations

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during the experiment and to report the temperature at which the solubility was determined.

-

Purity of Compound and Solvent: The presence of impurities in either the this compound or the solvent can significantly affect the measured solubility. Using high-purity materials is essential for accurate results.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the this compound being used.

-

pH: For solvents that can protonate or deprotonate the solute, the pH of the medium can have a dramatic effect on solubility. This is particularly relevant for protic solvents.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 10109-95-2: this compound [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2,5-Dianilinoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,5-Dianilinoterephthalic acid, a key intermediate in the synthesis of high-performance quinacridone pigments and a building block for advanced polymers, possesses a molecular architecture that inherently suggests significant thermal stability. Understanding the thermal behavior of this compound is paramount for its effective utilization in various applications, from industrial manufacturing to the development of novel materials in the pharmaceutical sector. This guide provides a comprehensive analysis of the thermal stability of this compound, drawing upon available data and established principles of thermal analysis. We will delve into its decomposition characteristics, the underlying structural factors governing its stability, and the experimental methodologies crucial for its characterization.

Molecular Structure and Inherent Stability

This compound (C₂₀H₁₆N₂O₄) is an aromatic dicarboxylic acid featuring a central terephthalic acid core substituted with two aniline groups at the 2 and 5 positions.

Caption: Molecular Structure of this compound.

The thermal stability of this molecule is governed by several key structural features:

-

Aromaticity: The extensive system of conjugated pi-electrons in the benzene rings contributes significantly to the overall stability of the molecule.

-

Intermolecular Hydrogen Bonding: The presence of carboxylic acid and secondary amine groups allows for the formation of a robust network of intermolecular hydrogen bonds. These strong non-covalent interactions require substantial energy to overcome, leading to a high melting point and decomposition temperature.

-

Resonance Stabilization: The lone pair of electrons on the nitrogen atoms can delocalize into the aromatic ring, further stabilizing the molecule.

Thermal Decomposition Profile

The thermal stability of this compound is characterized by its behavior upon heating, which can be elucidated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Melting Point and Decomposition

Available data indicates that this compound has a melting point in the range of 308-312 °C, with decomposition . This observation is critical as it signifies that the molecule does not undergo a simple phase transition from solid to liquid but rather begins to break down chemically at or near its melting point. For researchers and engineers, this means that processing or reacting this compound at temperatures approaching this range must be done with caution to avoid degradation.

Thermogravimetric Analysis (TGA)

A hypothetical TGA curve for this compound would be expected to show:

-

Initial Stability: A stable baseline with minimal weight loss at lower temperatures, likely up to around 300 °C.

-

Decomposition Onset: A significant weight loss beginning in the 300-350 °C range, corresponding to the decarboxylation of the carboxylic acid groups and the cleavage of the C-N bonds.

-

Multi-stage Decomposition: The decomposition may occur in multiple steps, reflecting the different bond energies within the molecule. The initial loss of water from the condensation of carboxylic acid groups, followed by the loss of carbon dioxide, and then the fragmentation of the aromatic backbone are plausible stages.

Differential Scanning Calorimetry (DSC)

A DSC analysis would complement the TGA data by providing information on the energetics of the thermal events. A typical DSC curve for this compound would likely exhibit:

-

An Endothermic Peak: A sharp endothermic peak corresponding to the melting of the compound, which, as noted, coincides with its decomposition. The area under this peak would represent the enthalpy of fusion and decomposition.

-

Absence of Other Major Transitions: It is unlikely that other major thermal transitions, such as a glass transition, would be observed before the melting/decomposition point due to the crystalline nature of the compound.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of dry, powdered this compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: From ambient temperature to 600 °C or higher, until no further weight loss is observed.

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Calculate the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and to observe other thermal transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is typically used.

-

Temperature Program:

-

Heat from ambient temperature to a temperature above the expected melting point (e.g., 350 °C).

-

Cool the sample back to ambient temperature.

-

A second heating scan can be performed to investigate any changes in the material's thermal behavior after the initial melt/decomposition.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature and the peak temperature of any endothermic or exothermic events.

-

Calculate the enthalpy of fusion/decomposition by integrating the area of the corresponding peak.

-

Caption: Experimental workflow for the thermal analysis of this compound.

Structure-Property Relationships and Decomposition Mechanism

The thermal decomposition of this compound is a complex process involving the cleavage of multiple bonds. While a definitive, experimentally verified mechanism is not available, a plausible pathway can be proposed based on the known chemistry of its functional groups.

Caption: A proposed thermal decomposition pathway for this compound.

-

Decarboxylation: The initial and most likely decomposition step is the loss of carbon dioxide from the carboxylic acid groups. This is a common thermal decomposition pathway for carboxylic acids.

-

C-N Bond Cleavage: Following or concurrent with decarboxylation, the carbon-nitrogen bonds between the aniline groups and the central benzene ring will likely cleave, leading to the formation of aniline and other aromatic fragments.

-

Aromatic Fragmentation: At higher temperatures, the remaining aromatic structures will fragment into smaller, volatile organic compounds and eventually form a stable carbonaceous char.

The nature of the substituents on the aniline rings would be expected to influence the thermal stability. Electron-donating groups could potentially increase the electron density of the C-N bond, making it more stable, while electron-withdrawing groups might have the opposite effect.

Summary of Thermal Properties

| Property | Value/Description |

| Melting Point | 308-312 °C (decomposes) |

| Decomposition Onset (TGA, Estimated) | ~300-350 °C in an inert atmosphere |

| Primary Decomposition Products (Hypothesized) | Carbon dioxide, Aniline, Water |

| Key Structural Features for Stability | Aromaticity, Intermolecular Hydrogen Bonding |

Conclusion

This compound is a thermally stable molecule, with its decomposition commencing around its melting point of 308-312 °C. This stability is attributed to its highly aromatic structure and the presence of strong intermolecular hydrogen bonds. For applications involving high temperatures, it is crucial to operate below this decomposition threshold to maintain the integrity of the molecule. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to precisely characterize the thermal properties of this and related compounds, enabling the informed design and processing of next-generation materials.

A Technical Guide to the Spectroscopic Characterization of 2,5-Dianilinoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and UV-Vis) for 2,5-dianilinoterephthalic acid. Due to the limited availability of specific experimental spectra for this compound in public databases, this document focuses on the anticipated spectral characteristics based on its functional groups. Detailed experimental protocols for obtaining these spectra are also provided, along with a generalized workflow for the spectroscopic analysis of a solid organic compound.

Molecular Structure

This compound (C₂₀H₁₆N₂O₄) is an aromatic dicarboxylic acid containing two secondary amine linkages.[1][2] Its structure consists of a central terephthalic acid core substituted with two aniline groups at the 2 and 5 positions.

Chemical Structure:

Spectroscopic Data

The following tables summarize the expected quantitative data for the NMR, IR, and UV-Vis spectroscopic analysis of this compound. These values are based on the typical spectral ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~12.0 (broad singlet) | Carboxylic acid (-COOH) | ~165 - 185 | Carboxylic acid (-C=O) |

| ~6.5 - 8.0 (multiplets) | Aromatic protons (C-H) | ~110 - 160 | Aromatic carbons (C-C, C-N) |

| ~8.0 - 9.0 (singlet) | Amine (-NH-) |

Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[3][4]

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic acid) | Broad |

| ~3300 | N-H stretch (Secondary amine) | Medium |

| 1710 - 1680 | C=O stretch (Carboxylic acid) | Strong |

| 1600 - 1450 | C=C stretch (Aromatic ring) | Medium to Strong |

| 1320 - 1000 | C-O stretch | Medium |

| 1350 - 1280 | C-N stretch | Medium |

Note: The solid-state spectrum may show band broadening and shifts compared to a solution spectrum.[4][5]

Table 3: Predicted UV-Vis Absorption Maxima

| Wavelength (λ_max, nm) | Electronic Transition |

| 200 - 400 | π → π* (Aromatic system) |

| 250 - 700 | n → π* (N- and O-containing chromophores) |

Note: The absorption maxima and molar absorptivity are highly dependent on the solvent.[6][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely soluble in polar aprotic solvents).

-

Ensure complete dissolution by gentle vortexing or sonication.[8]

-

Transfer the solution to a clean 5 mm NMR tube.[8]

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.[9]

-

-

Instrumentation:

-

Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.[9]

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Instrumentation:

-

Use a double-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a matching quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Processing:

-

The spectrophotometer will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a solid organic compound like this compound.

Caption: Generalized workflow for spectroscopic characterization.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C20H16N2O4 | CID 82351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. inchemistry.acs.org [inchemistry.acs.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Synthesis of 2,5-Dianilinoterephthalic Acid from Dimethyl Succinylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dianilinoterephthalic acid, a key intermediate in the production of quinacridone pigments, with potential applications in materials science and as a scaffold for medicinal chemistry explorations. This document details the underlying chemical principles, experimental protocols, and characterization data relevant to researchers in organic synthesis and drug development.

Introduction

This compound is a symmetrically substituted aromatic dicarboxylic acid. Its rigid core structure and the presence of two amino groups make it a valuable building block in supramolecular chemistry and polymer science. While its primary application has been in the synthesis of high-performance quinacridone pigments, the structural motif of a central aromatic core with amino and carboxylic acid functionalities is of interest in medicinal chemistry for the design of novel therapeutic agents.

The synthesis of this compound from dimethyl succinylsuccinate is a well-established industrial process. It typically proceeds through a three-step sequence:

-

Condensation: The reaction of dimethyl succinylsuccinate with two equivalents of aniline to form a diethyl 2,5-dianilino-3,6-dihydroterephthalate intermediate.

-

Oxidation: Aromatization of the dihydroterephthalate intermediate to yield diethyl 2,5-dianilinoterephthalate.

-

Hydrolysis: Saponification of the diester to afford the final product, this compound.

This guide will provide a detailed experimental protocol for a one-pot synthesis, summarize key quantitative data, and present visualizations of the reaction pathway and experimental workflow.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from dimethyl succinylsuccinate is a multi-step process that can be efficiently performed in a one-pot reaction. The overall transformation involves a condensation reaction, followed by an in-situ oxidation and subsequent hydrolysis.

dot

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the one-pot synthesis of 2,5-di(p-toluidino)terephthalic acid, a close analog of the title compound, which can be adapted for the synthesis of this compound by substituting p-toluidine with aniline.[1]

Materials and Equipment:

-

Dimethyl succinylsuccinate

-

p-Toluidine (or Aniline)

-

Acetic Acid

-

Potassium Hydroxide (solid)

-

Sulfuric Acid (concentrated)

-

Water

-

Nitrogen gas supply

-

Air supply with a dip tube

-

Reaction flask equipped with a reflux condenser, stirrer, and thermometer

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

Condensation: In a suitable reaction flask, a mixture of dimethyl succinylsuccinate and the desired alcohol solvent is prepared. An acidic catalyst is added, and the mixture is heated under a nitrogen atmosphere.[1] To this mixture, add 26 g of p-toluidine.[1] Purge the reaction mixture with nitrogen for 15 minutes and then heat to approximately 75°C for 1 hour with continuous nitrogen purging.[1]

-

Oxidation: Add 20 ml of acetic acid to the reaction mixture and heat to reflux.[1] Once the reflux temperature is reached, introduce a stream of air into the mixture through a dip tube for 4 hours to facilitate oxidation.[1]

-

Hydrolysis: After the oxidation is complete, add 70 g of solid potassium hydroxide to the reaction mixture and continue to heat at reflux for an additional hour.[1]

-

Work-up and Isolation: Cool the reaction mixture and add 500 ml of water.[1] Acidify the mixture to a pH of 2.5 to 3 by the slow addition of concentrated sulfuric acid.[1] Separate the aqueous phase. Add another 400 ml of water to the organic residue, which should induce the precipitation of a dark-violet solid.[1]

-

Purification: Filter the precipitate and dry it at approximately 100°C.[1]

This procedure is reported to yield 67.6 g of pure 2,3-dimethyl-dianilinoterephthalic acid, which corresponds to a 90% yield relative to the starting dimethyl succinylsuccinate.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its derivatives based on available literature.

Table 1: Reactant and Product Quantities for a Representative Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Dimethyl Succinylsuccinate | C₁₀H₁₂O₆ | 228.20 | - | - |

| p-Toluidine | C₇H₉N | 107.15 | 26 g | 0.243 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 20 ml | - |

| Potassium Hydroxide | KOH | 56.11 | 70 g | 1.248 |

| 2,5-Di(p-toluidino)terephthalic acid | C₂₂H₂₀N₂O₄ | 376.41 | 67.6 g | 0.180 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Condensation Temperature | ~75°C |

| Condensation Time | 1 hour |

| Oxidation Time | 4 hours |

| Hydrolysis Time | 1 hour |

| Final Product Yield | 90% |

| Final Product Purity | 98% (by HPLC) |

Characterization of this compound

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected analytical data for this compound.

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₀H₁₆N₂O₄ |

| Molar Mass | 348.36 g/mol |

| Appearance | Dark-violet precipitate |

| ¹H NMR | Spectral data not readily available in public sources. Expected signals would include aromatic protons from the central terephthalic ring and the two aniline rings, as well as signals for the amine and carboxylic acid protons. |

| ¹³C NMR | Spectral data not readily available in public sources. Expected signals would include carbons of the carboxylic acid groups, and aromatic carbons. |

| FTIR | Expected characteristic peaks for N-H stretching (amines), O-H stretching (carboxylic acids), C=O stretching (carboxylic acids), and C-N stretching, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z 348.11. |

Applications in Drug Development

While the primary industrial use of this compound is as a precursor to quinacridone pigments, its core structure holds potential for applications in drug development. The presence of two aniline moieties and two carboxylic acid groups on a central aromatic ring provides a versatile scaffold for chemical modification.

Derivatives of terephthalic acid have been explored for various biological activities. For instance, terephthalamides have been investigated as potential therapeutic agents. The amino and carboxylic acid functional groups in this compound offer reactive sites for the synthesis of a diverse library of compounds through reactions such as amidation, esterification, and N-alkylation.

The rigid and planar nature of the dianilinoterephthalic acid core could be exploited in the design of molecules that interact with biological targets such as enzymes or receptors, where shape complementarity is crucial. Further research is warranted to explore the synthesis of derivatives of this compound and to evaluate their potential pharmacological activities.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

dot

Caption: A step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from dimethyl succinylsuccinate is a robust and high-yielding process. This guide provides a detailed framework for its preparation and characterization, intended to be a valuable resource for researchers in both materials science and medicinal chemistry. While its application in drug development is still nascent, the versatile chemical nature of this molecule presents intriguing possibilities for the design and synthesis of novel bioactive compounds. Further investigation into the derivatization and biological evaluation of the this compound scaffold is encouraged.

References

2,5-Dianilinoterephthalic Acid: From Industrial Pigment Precursor to a Subject of Scientific Inquiry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dianilinoterephthalic acid, a dicarboxylic acid featuring two aniline groups attached to a central benzene ring, is a molecule of significant industrial importance.[1] Primarily, it serves as a crucial intermediate in the synthesis of high-performance quinacridone pigments, which are valued for their exceptional lightfastness and thermal stability.[2] This guide provides a comprehensive overview of the history, discovery, and synthesis of this compound. Furthermore, it delves into its physicochemical properties and critically examines the current state of knowledge regarding its biological activity, with a particular focus on its potential, though currently unsubstantiated, role as a succinate dehydrogenase inhibitor. This exploration aims to provide researchers and drug development professionals with a thorough understanding of this compound, potentially inspiring new avenues of investigation into its applications beyond materials science.

History and Discovery: A Tale of Industrial Innovation

The discovery of this compound is intrinsically linked to the development of quinacridone pigments in the mid-20th century. Its history is not one of a serendipitous scientific finding in an academic laboratory, but rather a product of targeted industrial research aimed at creating new and improved colorants. The primary driver for its synthesis was its role as a key precursor to linear trans-quinacridone, a vibrant and highly stable pigment.

The synthesis of this compound is prominently featured in patent literature, which chronicles the evolution of its production methods. Early processes often involved the reaction of diethyl succinylsuccinate with aniline, followed by oxidation and hydrolysis. Over the years, numerous refinements to this basic scheme have been developed to improve yield, purity, and environmental friendliness.[2] These advancements include the use of alternative starting materials, such as 2,5-dihaloterephthalic acids, and the introduction of more efficient oxidizing agents and reaction conditions.[3] The historical narrative of this compound is, therefore, a testament to the power of industrial chemistry in designing and optimizing synthetic pathways for commercially valuable molecules.

Chemical Synthesis: Pathways to a Pigment Precursor

The synthesis of this compound can be achieved through several routes, with the most common methods starting from either succinate derivatives or substituted terephthalic acids. The following sections detail the key synthetic approaches.

Synthesis from Succinylsuccinate Esters

A historically significant and widely employed method involves the reaction of a dialkyl succinylsuccinate with aniline. This multi-step process can be summarized as follows:

-

Condensation: Two molecules of a dialkyl succinate (e.g., dimethyl succinate) are condensed in the presence of a strong base to form a dialkyl succinylsuccinate.

-

Reaction with Aniline: The dialkyl succinylsuccinate is then reacted with two equivalents of aniline to yield a dialkyl 2,5-dianilino-3,6-dihydroterephthalate.

-

Oxidation: The dihydroterephthalate intermediate is oxidized to the corresponding dialkyl 2,5-dianilinoterephthalate. Air or other oxidizing agents can be used for this step.[3]

-

Hydrolysis: The final step involves the hydrolysis of the ester groups to carboxylic acids, yielding this compound.

The overall workflow for the synthesis starting from dimethyl succinate is depicted in the following diagram:

Caption: Synthesis workflow of this compound from dimethyl succinate.

Synthesis from Dihaloterephthalic Acids

An alternative and often more direct route involves the nucleophilic aromatic substitution of a 2,5-dihaloterephthalic acid with aniline. For example, 2,5-dichloroterephthalic acid or 2,5-dibromoterephthalic acid can be reacted with aniline in the presence of a base and a copper catalyst to yield this compound. This method can be advantageous due to the commercial availability of the starting materials.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol based on patent literature for the synthesis of this compound from a dialkyl 2,5-dianilino-3,6-dihydroterephthalate:

-

Reaction Setup: A stirred autoclave or a three-necked flask equipped with a reflux condenser, a thermometer, and a gas inlet is charged with the dialkyl 2,5-dianilino-3,6-dihydroterephthalate, an alcohol (e.g., methanol), and an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).

-

Oxidation: The mixture is heated to a temperature between 70 and 130 °C.[3] Air or oxygen is then passed through the reaction mixture to effect oxidation. In some procedures, an oxygen-transferring agent, such as an anthraquinone derivative, may be added to facilitate the reaction.[3]

-

Hydrolysis: The oxidation is typically followed by or occurs concurrently with the hydrolysis of the ester groups to the corresponding carboxylates. The reaction is monitored until the starting material is consumed.

-

Isolation and Purification: After the reaction is complete, the alcohol is removed by distillation. The remaining aqueous solution is then acidified with a mineral acid (e.g., sulfuric or hydrochloric acid) to a pH of approximately 2.5-3.[2] This causes the this compound to precipitate out of solution as a solid. The precipitate is then collected by filtration, washed with water until neutral, and dried.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₆N₂O₄ | [1][4][5] |

| Molecular Weight | 348.36 g/mol | [4][5] |

| CAS Number | 10109-95-2 | [1][5] |

| Appearance | Typically a solid | [1] |

| Melting Point | 316-318 °C (with decomposition) | [6] |

| Solubility | Generally soluble in organic solvents, limited solubility in water | [1] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,5-bis(phenylamino)terephthalic acid, 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | [1][5] |

Investigation into Biological Activity and Succinate Dehydrogenase Inhibition

A comprehensive search of the scientific literature reveals a notable absence of studies on the biological activity of this compound. Crucially, there is no direct evidence to suggest that it acts as an inhibitor of succinate dehydrogenase (SDH). SDH, also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain.[10][11] Its inhibition can have significant metabolic consequences and is a target for some fungicides and potential therapeutic agents.[11][12]

Structural Comparison with Known SDH Inhibitors

Known SDH inhibitors can be broadly classified into two groups: those that bind to the succinate-binding site and those that target the ubiquinone-binding site.[10] Succinate-analogue inhibitors, such as malonate, often mimic the dicarboxylate structure of the natural substrate, succinate.[10][13]

While this compound does possess two carboxylic acid groups, its overall structure is significantly different from simple dicarboxylates like succinate or malonate. The large, aromatic aniline substituents would likely introduce significant steric hindrance, potentially preventing it from fitting into the succinate-binding pocket of SDH.

The general mechanism of SDH involves the oxidation of succinate to fumarate and the reduction of ubiquinone to ubiquinol. Inhibitors can interfere with either of these processes.

References

- 1. CAS 10109-95-2: this compound [cymitquimica.com]

- 2. US5659076A - Process for the production of 2,5-dianilino-terephthalic acids - Google Patents [patents.google.com]

- 3. US4981997A - Process for the preparation of 2,5-diarylaminoterephthalic acids - Google Patents [patents.google.com]

- 4. This compound [stenutz.eu]

- 5. This compound | C20H16N2O4 | CID 82351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0569823B1 - Process for the preparation of 2,5-di-phenylamino terephthalic acid and its dialkyl esters - Google Patents [patents.google.com]

- 7. 2,5-Diaminoterephthalic acid | C8H8N2O4 | CID 816761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 10. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lsa.umich.edu [lsa.umich.edu]

- 13. Structural and kinetic studies on the activators of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into 2,5-Dianilinoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2,5-dianilinoterephthalic acid, a molecule of interest in materials science and medicinal chemistry. This document synthesizes available data on its synthesis, crystal structure, and predicted electronic properties, offering a valuable resource for researchers engaged in the development of novel materials and therapeutics.

Molecular Structure and Physicochemical Properties

This compound (C₂₀H₁₆N₂O₄) is a derivative of terephthalic acid featuring two aniline groups substituted at the 2 and 5 positions of the benzene ring. This substitution imparts specific electronic and structural characteristics to the molecule, influencing its chemical reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆N₂O₄ | PubChem |

| Molecular Weight | 348.35 g/mol | PubChem[1] |

| IUPAC Name | 2,5-bis(phenylamino)terephthalic acid | PubChem[1] |

| CAS Number | 10109-95-2 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O | PubChem[1] |

| InChI Key | ZJQZWNLKRBUEKX-UHFFFAOYSA-N | PubChem[1] |

Synthesis Protocols

The synthesis of this compound can be achieved through the reaction of a succinyl succinate ester with aniline, followed by oxidation and hydrolysis. The following protocols are based on established methods described in the literature.

Synthesis from Diethyl Succinylsuccinate

This method involves the condensation of diethyl succinylsuccinate with aniline, followed by oxidation and saponification.

Experimental Workflow:

Figure 1: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Condensation: A mixture of diethyl succinylsuccinate, aniline, and glacial acetic acid in a suitable solvent (e.g., methanol) is heated under reflux.

-

Oxidation: Air is bubbled through the reaction mixture, or a suitable oxidizing agent is added to facilitate the aromatization of the dihydroterephthalate intermediate.

-

Saponification: An aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) is added to the reaction mixture, which is then heated to hydrolyze the ester groups.

-

Acidification: The reaction mixture is cooled, and a mineral acid (e.g., sulfuric acid) is added to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Crystal Structure and Solid-State Properties

In the solid state, the dianion of this compound has been shown to form layered structures with metal cations. For instance, in its lithium and magnesium salts, the crystal structure consists of alternating bilayers of the 2,5-(dianilino)terephthalate dianions and hydrated metal cations. The conformation of the organic anion and the interlayer distance are influenced by the nature and coordination of the metal cation.

Theoretical Studies: An Overview

Direct theoretical studies focusing specifically on this compound are limited in publicly accessible literature. However, computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the electronic and structural properties of such molecules. Based on studies of similar aromatic carboxylic acids and aniline derivatives, a theoretical investigation of this compound would typically involve the following workflow:

Figure 2: A typical workflow for the theoretical study of an organic molecule.

Computational Methodology

A standard computational approach for a molecule like this compound would employ DFT calculations. A common choice of functional and basis set for such systems is B3LYP with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.

Table 2: Typical Computational Parameters for DFT Studies

| Parameter | Recommended Method/Basis Set | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP | A hybrid functional that often provides reliable results for organic molecules. |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for describing anions and hydrogen bonding. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the molecular properties. |

Predicted Electronic Properties

Based on the structure of this compound, with its electron-donating aniline groups and electron-withdrawing carboxylic acid groups, several key electronic properties can be anticipated.

-

Molecular Electrostatic Potential (MEP): The MEP surface would likely show negative potential (red/yellow) around the carboxylic acid groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine protons.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich aniline moieties and the central benzene ring. The Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be distributed over the electron-deficient terephthalic acid core. The energy gap between the HOMO and LUMO will be a critical parameter in determining the molecule's reactivity and its potential as an electronic material.

Figure 3: Relationship between frontier molecular orbitals and molecular properties.

Potential Applications

The unique structure of this compound, featuring both hydrogen bond donors (amine and carboxylic acid protons) and acceptors (carbonyl and amine nitrogens), makes it a versatile building block for supramolecular chemistry and materials science.

-

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows it to act as a linker in the construction of MOFs. The aniline groups can introduce additional functionality and redox activity into the framework.

-

Pigments and Dyes: The extended π-conjugation in the molecule suggests that it may possess interesting chromophoric properties.

-

Pharmaceuticals: The presence of the aniline and carboxylic acid moieties provides sites for potential biological interactions, making it a scaffold of interest in drug discovery.

Conclusion

This compound is a molecule with significant potential in various scientific fields. While experimental data on its synthesis and solid-state structure are available, a comprehensive theoretical understanding of its electronic properties is still an area ripe for exploration. This guide provides a foundational understanding of the molecule and highlights the need for further computational studies to fully elucidate its properties and unlock its potential for advanced applications. Researchers are encouraged to build upon the information presented herein to further investigate this promising compound.

References

Quantum Chemical Insights into 2,5-Dianilinoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,5-dianilinoterephthalic acid. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust computational workflow and presents hypothetical yet realistic data based on established theoretical methodologies. The guide serves as a framework for researchers to design and interpret their own computational investigations of this and similar molecules of interest in materials science and drug discovery.

Introduction

This compound is a molecule of significant interest due to its structural motifs, which are common in various functional materials and pharmacologically active compounds. The molecule features a central terephthalic acid core functionalized with two aniline groups. This arrangement suggests potential for interesting electronic properties, hydrogen bonding capabilities, and applications in areas such as polymer chemistry, dye synthesis, and medicinal chemistry.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-invasive approach to understanding the intrinsic properties of such molecules at the atomic level. These computational methods can predict molecular geometries, electronic structures, vibrational frequencies, and other key parameters that are often difficult or expensive to determine experimentally. This guide details a standard computational protocol for investigating this compound.

Computational Methodology

A typical quantum chemical investigation of an organic molecule like this compound follows a systematic workflow. The primary steps include geometry optimization, frequency analysis, and the calculation of various molecular properties.